molecular formula C14H11F3N2O B13375676 N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide

N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide

Cat. No.: B13375676
M. Wt: 280.24 g/mol
InChI Key: AJRMJNLFCNTKBO-UHFFFAOYSA-N
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Description

N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-2-pyridine and 2-(trifluoromethyl)benzoic acid.

    Amidation Reaction: The key step is the formation of the amide bond between the pyridine derivative and the benzoic acid derivative. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups at the trifluoromethyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmacological agent due to its structural features.

    Industry: Applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence transcription factors or epigenetic modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinyl)-2-(trifluoromethyl)benzamide
  • N-(3-methyl-2-pyridinyl)-2-(chloromethyl)benzamide
  • N-(3-methyl-2-pyridinyl)-2-(methoxy)benzamide

Uniqueness

N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. These features can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H11F3N2O/c1-9-5-4-8-18-12(9)19-13(20)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3,(H,18,19,20)

InChI Key

AJRMJNLFCNTKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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